Dihydrostreptomycin sulphate Dihydrostreptomycin sulphate Dihydrostreptomycin Sulfate is a semi-synthetic aminoglycoside antibiotic with bactericidal properties. Dihydrostreptomycin sulfate inhibits protein synthesis by binding to the 30S ribosomal subunit. This antibiotic is active against most gram-positive and gram-negative organisms and is used in the treatment of tuberculosis and tulemia.
A semi-synthetic aminoglycoside antibiotic that is used in the treatment of TUBERCULOSIS.
See also: Dihydrostreptomycin Sulfate; Penicillin G Procaine (component of).
Brand Name: Vulcanchem
CAS No.: 1425-61-2
VCID: VC20922140
InChI: InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)
SMILES: CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Molecular Formula: C21H43N7O16S
Molecular Weight: 681.7 g/mol

Dihydrostreptomycin sulphate

CAS No.: 1425-61-2

Cat. No.: VC20922140

Molecular Formula: C21H43N7O16S

Molecular Weight: 681.7 g/mol

* For research use only. Not for human or veterinary use.

Dihydrostreptomycin sulphate - 1425-61-2

Specification

Description Dihydrostreptomycin Sulfate is a semi-synthetic aminoglycoside antibiotic with bactericidal properties. Dihydrostreptomycin sulfate inhibits protein synthesis by binding to the 30S ribosomal subunit. This antibiotic is active against most gram-positive and gram-negative organisms and is used in the treatment of tuberculosis and tulemia.
A semi-synthetic aminoglycoside antibiotic that is used in the treatment of TUBERCULOSIS.
See also: Dihydrostreptomycin Sulfate; Penicillin G Procaine (component of).
CAS No. 1425-61-2
Molecular Formula C21H43N7O16S
Molecular Weight 681.7 g/mol
IUPAC Name 2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Standard InChI InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)
Standard InChI Key GSPKOIJAMLDYCY-UHFFFAOYSA-N
Isomeric SMILES C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
SMILES CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Canonical SMILES CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O

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